![molecular formula C12H16N6O2S B6438002 4,6-dimethoxy-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine CAS No. 2548992-83-0](/img/structure/B6438002.png)
4,6-dimethoxy-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4,6-Dimethoxy-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methoxy groups and a piperazine ring attached to a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine typically involves multi-step proceduresThe reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole moiety into different functional groups.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced thiadiazole derivatives.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
4,6-Dimethoxy-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The thiadiazole moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-1,3,5-triazine derivatives: These compounds share the dimethoxy substitution pattern but differ in the core heterocyclic structure.
Piperazine derivatives: Compounds with piperazine rings are common in medicinal chemistry and often exhibit diverse biological activities.
Thiadiazole derivatives: These compounds are known for their antimicrobial and anticancer properties.
Uniqueness
4,6-Dimethoxy-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine is unique due to its combination of a pyrimidine ring with both methoxy and thiadiazole-piperazine substitutions. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
4,6-Dimethoxy-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current literature on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials.
Synthesis
The synthesis of this compound generally involves multi-step reactions that combine elements of organic chemistry and medicinal chemistry. The compound is formed through the reaction of 4-(1,2,5-thiadiazol-3-yl)piperazine with appropriate pyrimidine derivatives under controlled conditions to yield the target structure.
The mechanisms through which pyrimidine derivatives exert their biological effects often involve the inhibition of key cellular pathways associated with cancer proliferation and survival. For example:
- Inhibition of Kinases : Many pyrimidine compounds act as kinase inhibitors, disrupting signaling pathways critical for cancer cell growth.
- Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptosis in cancer cells through various biochemical pathways.
Case Studies
- Study on MDA-MB-231 Cells : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against MDA-MB-231 cells. The results indicated a strong correlation between structural modifications and increased cytotoxicity. The most potent derivative showed an IC50 value significantly lower than that of established chemotherapeutic agents .
- Antiviral Activities : Another area of interest is the antiviral potential of similar compounds. Research has shown that certain pyrimidine derivatives can inhibit viral replication in vitro, suggesting a broader therapeutic application beyond oncology .
Data Summary
Properties
IUPAC Name |
3-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S/c1-19-10-7-11(20-2)15-12(14-10)18-5-3-17(4-6-18)9-8-13-21-16-9/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKKSHXMLPUXLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCN(CC2)C3=NSN=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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